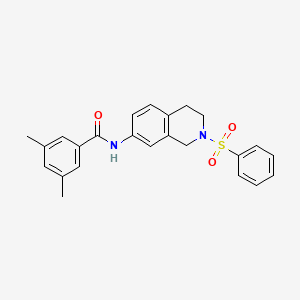![molecular formula C15H14N4O3S B2372934 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-10-9](/img/structure/B2372934.png)
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It is part of a novel series of analogues that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage and inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane . The mixture is refluxed in a water bath for 3 hours, cooled, filtered off, dried, and recrystallized from methanol .Chemical Reactions Analysis
The compound is part of a series of analogues that have been synthesized as potential inhibitors against PARP-1 . The synthesized compounds showed promising activity where some compounds emerged as the most potent PARP-1 inhibitors .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals with significant implications in synthetic chemistry and material science. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related systems showcases the versatility and potential applications of this class in developing new materials and drugs (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005). The methodologies involve multi-step synthetic routes that highlight the compound's role in accessing a variety of heterocyclic systems, pivotal in pharmaceutical and material research.
Antimicrobial Activity
Research into the antimicrobial properties of related pyridothienopyrimidine derivatives underlines the potential therapeutic applications of these compounds. Studies show that certain derivatives exhibit promising in vitro antimicrobial activities, pointing towards their utility in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). This aligns with the ongoing search for novel treatments against resistant microbial strains, showcasing the compound's relevance in medical research.
Antioxidant and Anti-inflammatory Properties
The synthesis of novel derivatives and their evaluation for antioxidant and anti-inflammatory activities further highlight the compound's significance in pharmacological research. New benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from this class have shown potent anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These findings contribute to the development of new therapeutic agents that could address various inflammatory conditions, illustrating the compound's utility in drug discovery.
Catalytic and Material Applications
The utility of pyridodipyrimidines as NAD(P)+ models in autorecycling oxidation of alcohols showcases the compound's application in catalysis (F. Yoneda, H. Yamato, M. Ono, 1981). This research exemplifies how derivatives of the compound can serve as models for biological redox processes, offering insights into enzymatic reactions and their synthetic mimics. Additionally, the development of new polyimides derived from related compounds emphasizes the material science applications, including the production of polymers with excellent thermal stability and mechanical properties (Xiaolong Wang, Yan-feng Li, Tao Ma, Shujiang Zhang, Chenliang Gong, 2006). These polymers' low dielectric constants and high thermal stability make them suitable for various high-performance applications, including electronics and aerospace.
Mecanismo De Acción
The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity . Also, the presence of a hydrophobic substituent on the ring was favorable due to interaction with the AD site of the enzyme .
Propiedades
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-13(21)10-7-11(23-14(10)19(2)15(18)22)12(20)17-8-9-5-3-4-6-16-9/h3-7H,8H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPLAIISULYJAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=N3)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372851.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)
![2,4-Dimethyl 3-{2-[4-(diphenylmethyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2372856.png)
![3-(Prop-2-yn-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2372857.png)
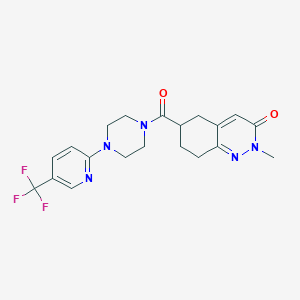
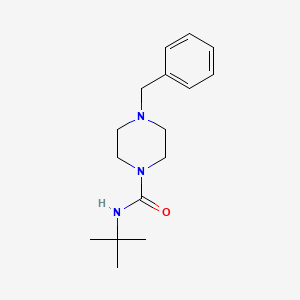
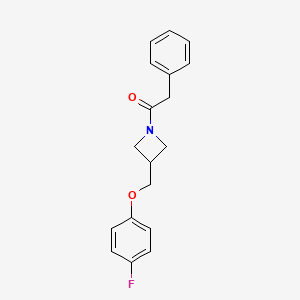
![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)
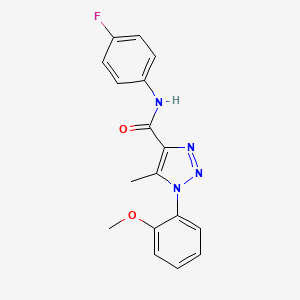
![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)

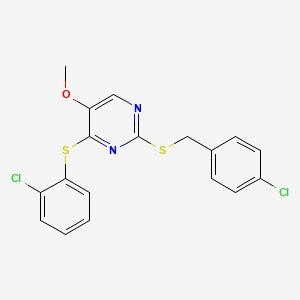
![3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B2372872.png)
